
2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that includes an oxazole ring, which is known for its biological activity and versatility in chemical synthesis.
Méthodes De Préparation
The synthesis of 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide typically involves multistep reactions. One common method includes the use of a Stetter reaction followed by Paal-Knorr pyrrole synthesis . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core oxazole structure.
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as an anti-cancer agent due to its ability to inhibit tubulin polymerization . Additionally, it has been explored for its antimicrobial properties and potential use in developing new antibiotics . In the field of organic chemistry, it serves as a valuable intermediate for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as tubulin proteins. By binding to these proteins, the compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known anti-mitotic agents, making it a valuable candidate for further drug development.
Comparaison Avec Des Composés Similaires
2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide can be compared to other heterocyclic compounds like 2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole and 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide . These compounds share similar structural features and biological activities, but each has unique properties that make them suitable for different applications. For example, the imidazole derivative has shown potent anticancer activity against various cell lines, while the pyrrole derivative is known for its antimicrobial properties .
Propriétés
Numéro CAS |
89205-20-9 |
|---|---|
Formule moléculaire |
C14H16N2O5 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
2-methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C14H16N2O5/c1-7-16-11(14(15)17)12(21-7)8-5-9(18-2)13(20-4)10(6-8)19-3/h5-6H,1-4H3,(H2,15,17) |
Clé InChI |
CDUOPVTWIIHDDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



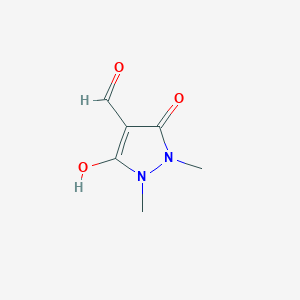

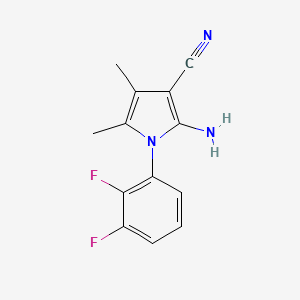
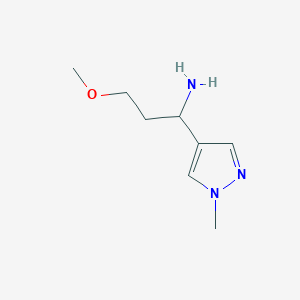
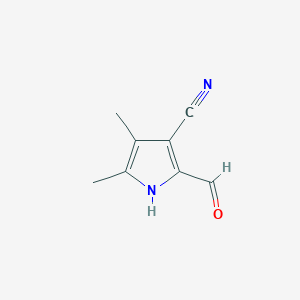
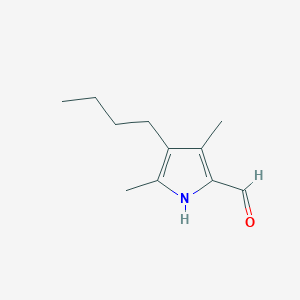
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)



![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
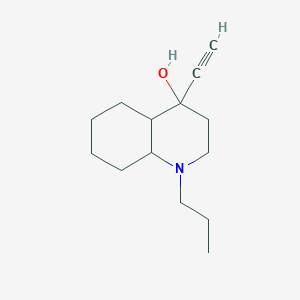
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)
